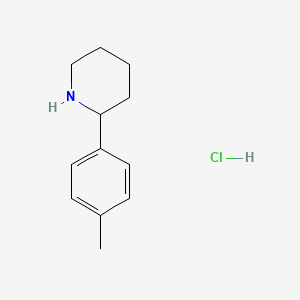

2-(4-Methylphenyl)piperidine hydrochloride

Beschreibung

2-(4-Methylphenyl)piperidine hydrochloride is a piperidine derivative characterized by a piperidine ring substituted with a 4-methylphenyl group at the 2-position, forming a hydrochloride salt. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry research . Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol.

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCJJIYTZIZFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Methodology:

- Starting Material: Aromatic ketones such as 4-(2-p-methylphenylindenyl)phenylpiperidine-2,6-dione.

- Reagents: Lithium tetrahydroaluminum (LiAlH₄) or borane derivatives like borane tetrahydrofuran.

- Reaction Conditions: Reflux in tetrahydrofuran (THF) at temperatures typically between 30°C and 80°C, with controlled addition to prevent side reactions.

Research Findings:

- Reduction with LiAlH₄ in THF yields the piperidine core efficiently with high selectivity.

- The process is scalable, with reported yields around 65-70% for intermediates like 4-(2-(4-methylphenylthio)phenyl) piperidine.

Melt-Condensation of Aromatic Amines with Urea

Another approach involves the synthesis of the piperidine ring via melt-condensation reactions, which are solvent-free and environmentally friendly.

Procedure:

- Reactants: Aromatic amines (e.g., 4-(2-(4-methylphenylthio)phenyl)amine derivatives) and urea.

- Conditions: Heating at 130–190°C, preferably around 140–150°C, to facilitate cyclization.

- Outcome: Formation of the piperidine ring with high yield (up to 65%) and minimal by-products.

Research Data:

- The process involves melt-condensation of precursor compounds with urea, producing the piperidine ring via intramolecular cyclization.

- This method is advantageous due to its simplicity, high yield, and suitability for large-scale manufacturing.

Nucleophilic Substitution and Aromatic Functionalization

Functionalization of aromatic precursors with methyl groups at the para-position is achieved through electrophilic aromatic substitution or via methylation of phenyl precursors.

Key Steps:

- Methylation of phenyl rings using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Subsequent cyclization to form the piperidine ring via nucleophilic attack or reductive amination.

Use of Hydride Reagents for Selective Reduction

The reduction of ketones or imines to piperidines often employs hydride reagents such as borane or lithium aluminum hydride, which are selected based on their reactivity and safety profile.

Data Table: Reduction Reagents and Conditions

| Reagent | Solvent | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Lithium aluminum hydride | Tetrahydrofuran | 0–80°C | 65–70 | High reactivity; requires careful handling |

| Borane tetrahydrofuran | THF | 30–80°C | 60–68 | Milder; suitable for sensitive substrates |

Environmental and Industrial Considerations

- Solvent Choice: THF and dioxane are commonly used but require proper handling due to toxicity and flammability.

- Reagent Selection: Lithium aluminum hydride and borane derivatives are effective but pose safety concerns; alternatives like catalytic hydrogenation are under exploration.

- Yield Optimization: Reaction parameters such as temperature, molar ratios, and reaction time are optimized to maximize yield and purity.

Summary of Synthesis Pathways

| Pathway Type | Starting Material | Key Reagents | Main Advantages | Limitations |

|---|---|---|---|---|

| Hydride reduction | Aromatic ketones | LiAlH₄, borane | High yield, scalable | Handling hazards |

| Melt-condensation | Aromatic amines + urea | Urea, heat | Environmentally friendly, simple | Requires high temperature |

| Electrophilic aromatic substitution | Phenyl derivatives | Methylating agents | Specific methylation | Over-methylation risk |

Research Findings and Industrial Relevance

Recent studies have demonstrated that combining melt-condensation with selective reduction yields high-purity piperidine derivatives suitable for pharmaceutical applications. The use of low-toxicity reagents and solvent-free conditions aligns with green chemistry principles, making these methods attractive for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can produce secondary or tertiary amines.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-(4-Methylphenyl)piperidine hydrochloride span various fields, including medicinal chemistry, pharmacology, and neurobiology.

Medicinal Chemistry

- Synthesis of Therapeutic Agents : The compound serves as a building block in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical modifications allows for the development of new drugs targeting specific diseases.

- Analgesic Properties : Studies have indicated that derivatives of this compound exhibit analgesic effects, making them potential candidates for pain management therapies.

Neuropharmacology

- Dopamine Transporter Inhibition : Research has shown that this compound can inhibit dopamine transporters, leading to increased dopamine levels in the brain. This mechanism is crucial for developing treatments for neurological disorders such as Parkinson's disease and depression .

- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

Behavioral Pharmacology

- Anxiolytic Effects : Behavioral studies in rodent models have demonstrated that the compound possesses anxiolytic-like properties without the sedative effects commonly associated with traditional anxiolytics. This is measured through various behavioral tests assessing anxiety levels .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Approximately 75% |

| Metabolism | Primarily hepatic |

| Elimination Half-life | 6 hours |

Case Studies

-

Cholinesterase Inhibition :

- A study evaluated the cholinesterase inhibitory effects of various piperidine derivatives, including this compound. It demonstrated significant enzyme activity reduction, suggesting potential applications in Alzheimer's disease treatment.

- Neuroprotective Properties :

- Anxiolytic Effects :

Wirkmechanismus

The mechanism by which 2-(4-Methylphenyl)piperidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological system under study.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: Lipophilicity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to polar groups like sulfonyl (e.g., 4-[(4-methylphenyl)sulfonyl]piperidine HCl) . Bioactivity: Bis-phenethyl derivatives (e.g., GZ-253B) show stronger VMAT2 inhibition than monosubstituted analogs, likely due to increased binding affinity . Synthetic Utility: Compounds with ether linkages (e.g., 2-(2-isopropoxyethyl)piperidine HCl) are preferred in agrochemicals due to improved solubility and stability .

Pharmacological and Toxicological Profiles

Vesicular Monoamine Transporter (VMAT) Inhibition

Acute Toxicity

- 4-(Diphenylmethoxy)piperidine HCl : Classified as harmful (acute exposure), with delayed effects upon inhalation or ingestion .

- 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl: Limited toxicity data, but chloro and isopropyl groups may increase metabolic resistance .

- Target Compound : Likely shares acute hazards common to piperidine hydrochlorides, such as irritation and CNS effects, though specific data are lacking.

Biologische Aktivität

2-(4-Methylphenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a 4-methylphenyl group, which influences its pharmacological properties. Research into its biological activity has revealed interactions with various molecular targets, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine ring facilitates binding to these targets, modulating their activity and leading to various physiological effects. For instance, studies indicate that the compound may act as an inhibitor of dopamine and norepinephrine transporters, which are critical in regulating mood and cognition .

1. Neuropharmacological Effects

Research has shown that this compound exhibits neuropharmacological properties. It has been investigated for its potential as an antidepressant and anxiolytic agent due to its ability to influence neurotransmitter systems. In animal models, the compound demonstrated significant effects on behavior consistent with these therapeutic areas.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses antibacterial and antifungal activities against various pathogens. For example, it showed effective inhibition against strains of Aspergillus niger and Candida albicans, suggesting its potential use in treating fungal infections .

3. Analgesic Properties

In a series of experiments, derivatives of piperidine compounds similar to this compound were assessed for analgesic effects. Some analogs demonstrated significant pain-relieving properties, indicating that this class of compounds may be useful in pain management therapies .

Case Studies

Several case studies have highlighted the biological activity of piperidine derivatives, including this compound:

- Case Study 1 : A study involving animal models showed that administration of the compound resulted in decreased anxiety-like behaviors, corroborating its potential as an anxiolytic agent. Behavioral assays indicated significant changes in locomotor activity and exploratory behavior.

- Case Study 2 : In clinical settings, the compound was analyzed for its efficacy in treating chronic pain conditions. Patients reported improved pain management outcomes when treated with formulations containing this piperidine derivative .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Primary Activity | Notes |

|---|---|---|

| This compound | Neuropharmacological, Antimicrobial | Exhibits significant binding affinity to neurotransmitter receptors |

| 4-(4-Methoxyphenyl)piperidine hydrochloride | Antidepressant | Similar structure but different substituents affect activity |

| 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride | Neurotransmitter modulation | Enhanced stability and lipophilicity due to fluorine substitution |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is synthesized by reacting piperidine with sulfonyl chlorides under basic conditions (e.g., triethylamine) in dichloromethane . For this compound, a similar approach may involve introducing the 4-methylphenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Optimization includes controlling temperature (0–25°C), stoichiometry of reagents, and purification via recrystallization or column chromatography (≥98% purity) .

Q. How should researchers validate the purity and structural identity of this compound?

Analytical validation requires a combination of techniques:

- Purity : HPLC with UV detection or titration methods, as used for meperidine hydrochloride (≥98% purity) .

- Structural Confirmation : /-NMR for proton/carbon environments, mass spectrometry (MS) for molecular weight verification, and elemental analysis (CHN) to confirm empirical formulas .

Batch-specific certificates of analysis (CoA) should be referenced for critical parameters like melting point and solubility .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Storage : Stable at -20°C for ≥5 years in airtight containers .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Use ventilation to minimize airborne exposure .

- Waste Disposal : Follow local regulations for organic salts, avoiding release into waterways .

Advanced Research Questions

Q. How can researchers investigate the neuropharmacological activity of this compound, particularly its interaction with NMDA receptors?

Design in vitro assays using rat cortical neurons to measure NMDA receptor antagonism. Compare inhibition of glutamate-induced currents to reference compounds like Co 101244 hydrochloride, a known NR2B-containing NMDA antagonist . Use patch-clamp electrophysiology to quantify IC values and assess neuroprotection against NMDA-induced cytotoxicity . Dose-response curves and competitive binding assays (e.g., with -MK-801) can elucidate mechanism of action .

Q. What strategies resolve contradictions in biological activity data for piperidine derivatives?

- Structural Analogues : Test substituent effects (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to isolate pharmacophores .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450 interactions, which may explain variability in in vivo efficacy .

- Crystallography : Solve X-ray structures of the compound bound to target receptors to validate binding modes .

Q. How can computational methods guide the design of 2-(4-Methylphenyl)piperidine derivatives with improved selectivity?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to off-targets (e.g., opioid receptors) and refine substituent positions .

- QSAR Modeling : Corporate Hammett constants (σ) of aromatic substituents with biological activity data to derive predictive models .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize candidates .

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS to identify breakdown products .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature) to inform storage guidelines .

Methodological Considerations

Q. How should researchers address discrepancies in reported solubility data?

- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

- pH-Solubility Profile : Adjust pH (2–8) to assess ionization effects, as protonation of the piperidine nitrogen enhances water solubility .

Q. What techniques are optimal for scaling up synthesis while maintaining yield?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., alkylation) .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and automate quenching .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.